

An In-depth Technical Guide to the Physical and Chemical Properties of Swietenine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietenine is a prominent tetranortriterpenoid, a class of highly oxygenated and structurally complex natural products, isolated primarily from the seeds of Swietenia macrophylla (mahogany). This document provides a comprehensive overview of the physical and chemical properties of **swietenine**, its isolation and characterization, and its significant biological activities, with a focus on the underlying molecular mechanisms. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Swietenine's complex structure dictates its physicochemical characteristics. A summary of its key properties is presented below.

General Properties

The fundamental physical and chemical identifiers for **swietenine** are summarized in Table 1.

Table 1: General Properties of Swietenine



Property	Value	Reference(s)
Molecular Formula	C32H40O9	[1]
Molecular Weight	568.7 g/mol	[1]
IUPAC Name	[(1R,2S,5R,6R,10S,13S,14R,1 6S)-6-(furan-3-yl)-16-[(1R)-1- hydroxy-2-methoxy-2- oxoethyl]-1,5,15,15- tetramethyl-8,17-dioxo-7- oxatetracyclo[11.3.1.0 ² ,1 ¹ .0 ⁵ ,1 ⁰] heptadec-11-en-14-yl] (E)-2- methylbut-2-enoate	[1]
CAS Number	4801-97-2	[1]
Appearance	Colorless needles	[2]
Melting Point	202-204 °C	[3]
Synonyms	Swietenine	[1]

Spectroscopic Data

The structural elucidation of **swietenine** has been accomplished through various spectroscopic techniques. The characteristic spectral data are crucial for its identification and characterization.

Table 2: Spectroscopic Data of Swietenine



Technique	Data	Reference(s)
¹ H NMR	The ¹H NMR spectrum of swietenine reveals characteristic signals for its complex tetracyclic core and substituent groups. Key resonances include those for the furan ring protons, olefinic protons, methoxy group, and various methyl groups. Due to the complexity of the molecule and solvent effects, specific chemical shifts can vary. A detailed list of assignments from the literature is needed for a complete profile.	[4],[5]
¹³ C NMR	The ¹³ C NMR spectrum is essential for confirming the carbon skeleton of swietenine. It shows distinct signals for the carbonyl carbons of the ester and lactone functionalities, the sp ² carbons of the furan ring and double bonds, and the numerous sp ³ carbons of the tetracyclic system. A comprehensive table of chemical shifts is required for unambiguous identification.	[4],[5]
Infrared (IR) Spectroscopy	The IR spectrum of swietenine displays characteristic absorption bands corresponding to its functional groups. Strong absorptions are typically observed for carbonyl stretching (C=O) from the ester	[3]



and lactone groups, as well as C-O stretching vibrations.

Specific reported values include strong bands at 1743 cm⁻¹ (>C=O), 1282 cm⁻¹ (CO-OR), and 1112 cm⁻¹ (COO-R).

Mass spectrometry data is vital for determining the molecular

weight and elemental

composition of swietenine.

High-resolution mass

spectrometry (HRMS) provides the exact mass, confirming the

[2]

Mass Spectrometry (MS) molecular formula.

Fragmentation patterns observed in MS/MS

experiments can offer valuable structural information, though a detailed fragmentation map for swietenine is not readily

available in the cited literature.

Solubility

The solubility of **swietenine** is a critical parameter for its extraction, purification, and formulation for biological assays.

Table 3: Solubility of Swietenine



determination.

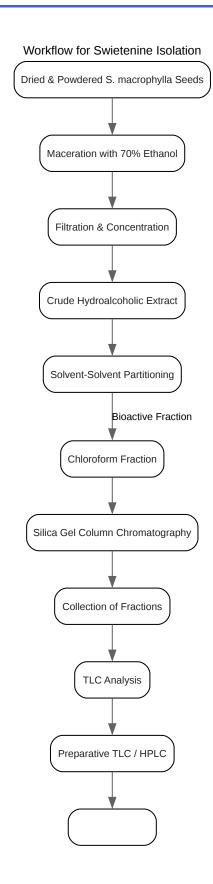
Solvent	Solubility	Reference(s)
Chloroform	Soluble	[4]
Ethyl Acetate	Soluble	[6]
Methanol	Soluble	[6]
Ethanol	Soluble	[4]
Water	Sparingly soluble to insoluble	[6]
Hexane	Sparingly soluble to insoluble	[4]
Note: Quantitative solubility data (e.g., in mg/mL) is not extensively reported in the readily available literature and would require experimental		

Experimental ProtocolsIsolation and Purification of Swietenine

The following is a generalized protocol for the isolation of **swietenine** from Swietenia macrophylla seeds, based on commonly employed phytochemical methods.

Diagram 1: Experimental Workflow for Swietenine Isolation





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Caption: A generalized workflow for the isolation of **swietenine**.



Methodology:

- Extraction: Dried and powdered seeds of S. macrophylla are subjected to maceration with a
 hydroalcoholic solvent, such as 70% ethanol, at room temperature for an extended period
 (e.g., 72 hours). This process is often repeated to ensure exhaustive extraction. The
 resulting extracts are combined, filtered, and concentrated under reduced pressure to yield a
 crude extract.
- Fractionation: The crude extract is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence involves partitioning against petroleum ether (or hexane), followed by chloroform, and then ethyl acetate. Bioassay-guided fractionation has indicated that the chloroform fraction typically exhibits the highest concentration of swietenine.
- Chromatographic Purification: The bioactive chloroform fraction is further purified using chromatographic techniques. This usually involves column chromatography over silica gel, with a gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol.
- Final Purification: Fractions collected from column chromatography are monitored by Thin Layer Chromatography (TLC). Those containing swietenine are pooled and subjected to further purification, which may include preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure, crystalline swietenine.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the determination of the anti-inflammatory effects of **swietenine** by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
- Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.



- Treatment: The culture medium is replaced with fresh medium containing various concentrations of swietenine. After a pre-incubation period of 2 hours, the cells are stimulated with LPS (e.g., 1 μg/mL).[8][9]
- Incubation: The plates are incubated for a further 18-24 hours.[7][8]
- Nitric Oxide Measurement: The production of NO is determined by measuring the
 accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess
 reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at
 room temperature for 15-30 minutes. The absorbance is then measured at 540 nm using a
 microplate reader.[7][10]
- Data Analysis: The concentration of nitrite is calculated from a sodium nitrite standard curve.
 The percentage inhibition of NO production by swietenine is calculated relative to the LPS-stimulated control.

Biological Activities and Signaling Pathways

Swietenine exhibits a wide range of pharmacological activities. The following sections detail some of the most significant effects and the signaling pathways involved.

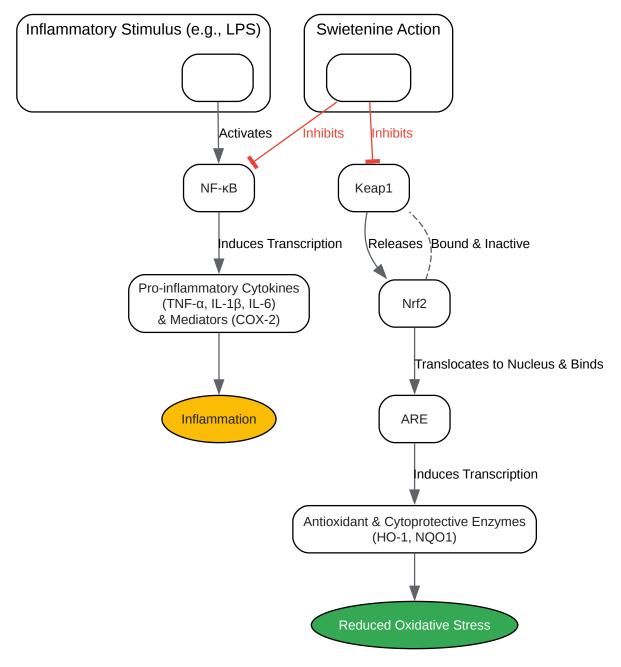
Anti-inflammatory and Cytoprotective Effects

Swietenine demonstrates potent anti-inflammatory and cytoprotective properties, primarily through the modulation of the NF-kB and Nrf2 signaling pathways.

Diagram 2: Anti-inflammatory and Cytoprotective Signaling of Swietenine



Anti-inflammatory & Cytoprotective Pathways of Swietenine



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Caption: Swietenine's dual action on inflammation and oxidative stress.

Swietenine has been shown to inhibit the production of nitric oxide and down-regulate the expression of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6, as well as inflammatory mediators like COX-2. This is achieved, in part, by inhibiting the activation of the



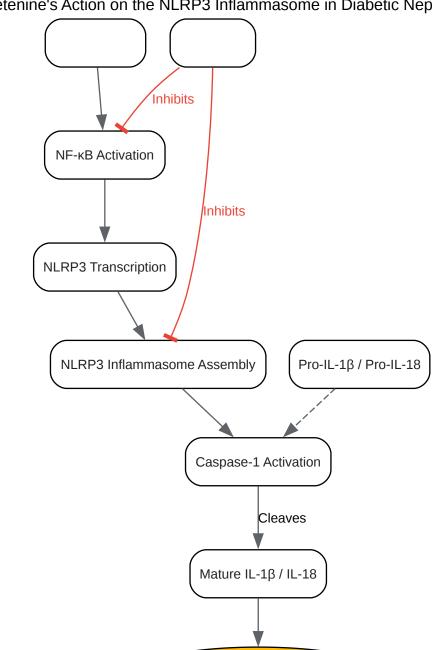
transcription factor NF-kB. Concurrently, **swietenine** activates the Nrf2 signaling pathway. It promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of cytoprotective and antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Attenuation of Diabetic Nephropathy

In the context of diabetic nephropathy, **swietenine** has been found to exert protective effects by modulating the NF-kB/NLRP3 inflammasome pathway.

Diagram 3: **Swietenine**'s Role in Diabetic Nephropathy





Swietenine's Action on the NLRP3 Inflammasome in Diabetic Nephropathy

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Inflammation & Renal Fibrosis

Caption: **Swietenine** inhibits the NF-kB/NLRP3/Caspase-1 pathway.

High glucose levels in diabetes can lead to the activation of NF-kB, which in turn promotes the transcription of NLRP3, a key component of the NLRP3 inflammasome. The subsequent assembly and activation of the NLRP3 inflammasome lead to the activation of Caspase-1.

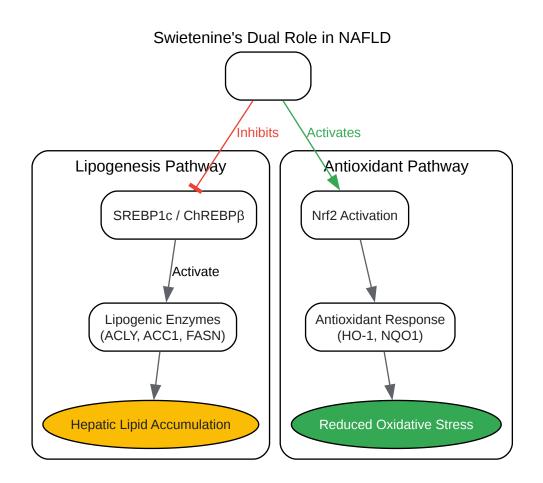


Activated Caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, driving inflammation and fibrosis in the kidneys. **Swietenine** has been demonstrated to significantly inhibit the activation of both NF-κB and the NLRP3 inflammasome, thereby reducing the downstream inflammatory cascade and ameliorating diabetic nephropathy.[11]

Amelioration of Non-alcoholic Fatty Liver Disease (NAFLD)

Swietenine shows promise in the management of NAFLD by inhibiting lipogenesis and activating antioxidant pathways.

Diagram 4: Swietenine's Mechanism in NAFLD



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Caption: **Swietenine** inhibits lipogenesis and promotes antioxidant defense in NAFLD.



In NAFLD, the transcription factors SREBP1c and ChREBPβ are often upregulated, leading to increased expression of key lipogenic enzymes such as ACLY, ACC1, and FASN, which results in hepatic lipid accumulation. **Swietenine** has been shown to reverse the elevated levels of these transcription factors and enzymes.[12] Furthermore, as previously mentioned, **swietenine** activates the Nrf2 antioxidant defense mechanism, which is beneficial in mitigating the oxidative stress associated with NAFLD.[12]

Liver Protection via the AKT/Nrf2/HO-1 Pathway

Swietenine's hepatoprotective effects are also mediated through the activation of the AKT/Nrf2/HO-1 signaling pathway.

Diagram 5: Hepatoprotective Signaling of Swietenine

Activates

AKT Phosphorylation

Promotes

Nrf2 Nuclear Translocation

Induces

HO-1 Expression

Liver Protection & Reduced Oxidative Stress

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Caption: Swietenine promotes liver protection through AKT-mediated Nrf2 activation.

Studies have indicated that **swietenine** can induce the phosphorylation of AKT.[13] Activated AKT can, in turn, promote the nuclear translocation of Nrf2, leading to the subsequent upregulation of HO-1. This pathway contributes significantly to the antioxidant capacity of liver cells, thereby protecting them from oxidative damage. The use of a PI3K/AKT inhibitor has been shown to suppress the Nrf2 nuclear translocation and HO-1 expression induced by **swietenine**, confirming the role of this pathway.[13]

Conclusion

Swietenine is a structurally complex tetranortriterpenoid with a compelling profile of biological activities. Its physicochemical properties, particularly its solubility, guide its extraction and purification from natural sources. The diverse pharmacological effects of **swietenine**, including its anti-inflammatory, anti-diabetic, and hepatoprotective actions, are underpinned by its ability to modulate key signaling pathways such as NF-κB, Nrf2, and AKT. This technical guide provides a foundational understanding of **swietenine** for researchers and professionals, highlighting its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its full therapeutic potential.

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